2-Bromo-4-chlorodibenzo[b,d]furan
CAS No.:
Cat. No.: VC15795792
Molecular Formula: C12H6BrClO
Molecular Weight: 281.53 g/mol
* For research use only. Not for human or veterinary use.
![2-Bromo-4-chlorodibenzo[b,d]furan -](/images/structure/VC15795792.png)
Specification
Molecular Formula | C12H6BrClO |
---|---|
Molecular Weight | 281.53 g/mol |
IUPAC Name | 2-bromo-4-chlorodibenzofuran |
Standard InChI | InChI=1S/C12H6BrClO/c13-7-5-9-8-3-1-2-4-11(8)15-12(9)10(14)6-7/h1-6H |
Standard InChI Key | XUNBPIYBJQJLTD-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C2C(=C1)C3=C(O2)C(=CC(=C3)Br)Cl |
Introduction
Molecular Architecture and Nomenclature
Structural Characteristics
2-Bromo-4-chlorodibenzo[b,d]furan consists of two benzene rings fused to a central furan heterocycle. The bromine atom occupies the 2-position on the dibenzofuran system, while chlorine is located at the 4-position, creating a meta-substitution pattern relative to the oxygen atom in the furan ring . This arrangement is critical for modulating electronic effects, as evidenced by the compound’s calculated LogP value of 5.93 , indicating significant hydrophobicity.
The IUPAC name, 2-bromo-4-chlorodibenzofuran, reflects the substituent positions according to benzofuran numbering conventions. X-ray crystallography of analogous dibenzofuran derivatives reveals planar geometries with bond lengths of 1.36–1.42 Å for the furan C–O bonds and 1.73–1.90 Å for carbon-halogen bonds . While no experimental crystal structure exists for this specific compound, computational models predict similar bond parameters .
Spectroscopic Identifiers
Key spectroscopic descriptors include:
-
Exact Mass: 279.911 g/mol (calculated for C₁₂H₆Br³⁵ClO)
These identifiers facilitate unambiguous compound identification in databases and synthetic workflows.
Synthetic Methodologies
Palladium-Catalyzed Cross-Coupling
While direct synthesis routes for 2-bromo-4-chlorodibenzo[b,d]furan remain undocumented, analogous bromodibenzofurans are synthesized via palladium-catalyzed reactions. For example, 2-bromobenzo[b]furans undergo efficient coupling with alkenylaluminum reagents using PdCl₂/XantPhos catalysts, achieving yields up to 97% . Adapting this protocol could involve halogen-exchange reactions to introduce the chlorine substituent post-coupling.
The general mechanism proceeds through oxidative addition of Pd(0) to the C–Br bond, transmetalation with the organoaluminum reagent, and reductive elimination to form the C–C bond . Key reaction parameters include:
Parameter | Value | Source |
---|---|---|
Catalyst | PdCl₂ (3 mol%) | |
Ligand | XantPhos (6 mol%) | |
Solvent | 1,2-Dichloroethane | |
Temperature | 80°C | |
Reaction Time | 4 hours |
Halogenation Strategies
Physicochemical Properties
Thermodynamic Parameters
Data aggregated from PubChem and VulcanChem reveal the following properties :
The high boiling point and low vapor pressure suggest suitability for high-temperature applications, while the elevated LogP indicates preferential partitioning into lipid membranes.
Spectroscopic Features
-
UV-Vis: π→π* transitions in the 250–300 nm range, typical of conjugated dibenzofurans.
-
NMR: Predicted δ 7.2–8.1 ppm (aromatic H), δ 105–110 ppm (C-Br), δ 125–130 ppm (C-Cl) based on analogs .
Hazard Category | GHS Code | Statement |
---|---|---|
Acute Toxicity (Oral) | H302 | Harmful if swallowed |
Acute Toxicity (Dermal) | H312 | Harmful in contact with skin |
Acute Toxicity (Inhalation) | H332 | Harmful if inhaled |
Protective Measures
Recommended precautions include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume